Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate

描述

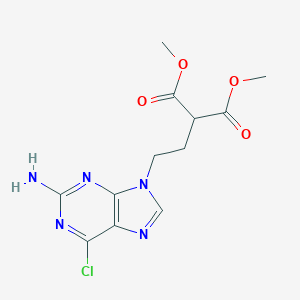

Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate is a chemical compound with the molecular formula C12H14ClN5O4 and a molecular weight of 327.72 g/mol . . This compound is characterized by its unique structure, which includes a purine base linked to a malonate ester.

准备方法

The synthesis of Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate involves several steps. One common method includes the reaction of 2-amino-6-chloropurine with ethyl bromoacetate to form an intermediate, which is then reacted with dimethyl malonate under basic conditions to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .

化学反应分析

Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can be substituted with other functional groups using reagents like acyl chlorides or sulfonyl chlorides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

科学研究应用

Synthesis of Antiviral Agents

One of the primary applications of Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate is as a key intermediate in the synthesis of antiviral drugs such as penciclovir and famciclovir . These drugs are effective against herpesvirus infections, including herpes simplex virus, varicella-zoster virus (chickenpox), and cytomegalovirus . The synthesis process typically involves several steps where this compound acts as a critical building block, enhancing the efficiency of the overall drug development process.

Case Study: Antiviral Efficacy

A study published in De Gruyter highlighted the synthesis and characterization of this compound as an intermediate for penciclovir. The research demonstrated that variations in the synthesis conditions could affect yield and purity, which are critical for pharmaceutical applications. The study emphasized that maintaining high purity levels is essential for ensuring the efficacy and safety of the final antiviral products .

Case Study: Structural Analysis

Another significant study focused on the crystal structure of this compound, revealing important insights into its molecular interactions. The research utilized X-ray diffraction techniques to elucidate the compound's solid-state structure, which is vital for understanding its reactivity and potential modifications for enhanced activity against viral targets .

Future Directions in Research

Ongoing research aims to explore modifications to this compound to improve its pharmacological properties. This includes enhancing its solubility and bioavailability, which are critical factors in drug formulation . Additionally, studies are investigating its potential applications beyond antiviral therapies, including possible roles in cancer treatment due to its purine-like structure.

作用机制

The mechanism of action of Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate involves its interaction with nucleic acids. The compound can be incorporated into the DNA or RNA of viruses, leading to the termination of nucleic acid synthesis and inhibition of viral replication . This mechanism is similar to that of other nucleoside analogs, which target viral polymerases and prevent the elongation of the viral genome .

相似化合物的比较

Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate is unique due to its specific structure and functional groups. Similar compounds include:

Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.

Ganciclovir: Another nucleoside analog used to treat cytomegalovirus infections.

Famciclovir: A prodrug of penciclovir, used to treat herpes zoster and herpes simplex virus infections.

These compounds share a common mechanism of action but differ in their chemical structures and specific applications .

生物活性

Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate (CAS No. 172529-93-0) is a synthetic compound with significant biological activity, particularly in the fields of virology and oncology. This article explores its synthesis, mechanism of action, biological activities, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 327.72 g/mol. Its structure includes a purine base, which is critical for its biological function, particularly in nucleic acid metabolism.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of an Intermediate : Reaction of 2-amino-6-chloropurine with ethyl bromoacetate.

- Final Product Formation : The intermediate is then reacted with dimethyl malonate under basic conditions to yield the final product.

This compound acts primarily by mimicking natural nucleotides, allowing it to be incorporated into viral RNA or DNA. This incorporation leads to premature termination of nucleic acid synthesis, effectively inhibiting viral replication. The compound's structure facilitates its interaction with viral polymerases, making it a potential antiviral agent .

Antiviral Properties

Research indicates that this compound exhibits potent antiviral activity against several viruses:

- HIV : Effective against both HIV-1 and HIV-2.

- Hepatitis C Virus (HCV) : Demonstrated significant inhibitory effects.

- Herpes Simplex Virus (HSV) : Both HSV-1 and HSV-2 are susceptible.

- Dengue Virus : Showed promising results in preclinical studies .

Anticancer Activity

In addition to its antiviral properties, this compound has been investigated for its anticancer potential:

- It exhibits cytotoxic effects on various cancer cell lines.

- Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving DNA damage response pathways .

Comparative Analysis

The following table compares this compound with other known antiviral agents:

| Compound | Target Viruses | Mechanism of Action | Clinical Use |

|---|---|---|---|

| Dimethyl 2-(2-(2-amino... | HIV, HCV, HSV, Dengue | Nucleotide analog; inhibits viral replication | Investigational |

| Acyclovir | HSV | Inhibits viral DNA polymerase | Herpes simplex treatment |

| Ganciclovir | Cytomegalovirus | Inhibits viral DNA synthesis | CMV infections |

| Famciclovir | HSV, VZV | Prodrug; converted to active form | Herpes zoster treatment |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- Antiviral Efficacy : A study demonstrated that the compound significantly reduced viral loads in vitro for multiple viruses, including HCV and HIV .

- Cytotoxicity Profile : In cancer cell lines, the compound showed selective cytotoxicity with minimal effects on normal cells, suggesting a favorable therapeutic window .

属性

IUPAC Name |

dimethyl 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5O4/c1-21-10(19)6(11(20)22-2)3-4-18-5-15-7-8(13)16-12(14)17-9(7)18/h5-6H,3-4H2,1-2H3,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALNWJHEVGXTER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCN1C=NC2=C1N=C(N=C2Cl)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433242 | |

| Record name | Dimethyl [2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172529-93-0 | |

| Record name | 1,3-Dimethyl 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172529-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)propanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172529930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl [2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanedioic acid, 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, 1,3-dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。